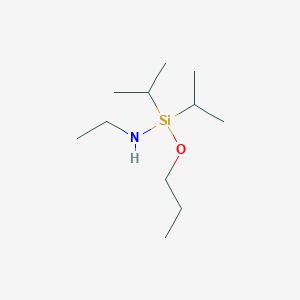![molecular formula C18H12S B14162656 1,2-Dihydroacenaphtho[3,4-b]benzo[d]thiophene CAS No. 15091-34-6](/img/structure/B14162656.png)
1,2-Dihydroacenaphtho[3,4-b]benzo[d]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydroacenaphtho[3,4-b]benzo[d]thiophene is a polycyclic aromatic compound that contains a thiophene ring fused with acenaphthene and benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dihydroacenaphtho[3,4-b]benzo[d]thiophene can be synthesized through various methods, including the aryne reaction with alkynyl sulfides. This method involves the nucleophilic attack of sulfur or carbon from alkynyl sulfides on electrophilic aryne intermediates, followed by ring-closure . Another approach involves the use of o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydroacenaphtho[3,4-b]benzo[d]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,2-Dihydroacenaphtho[3,4-b]benzo[d]thiophene has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics due to its photophysical properties.
Medicinal Chemistry:
Materials Science: Employed in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,2-Dihydroacenaphtho[3,4-b]benzo[d]thiophene involves its interaction with molecular targets through various pathways:
Photophysical Properties: The compound exhibits low fluorescence quantum yields, indicating nonradiative relaxation pathways.
Electronic Structure: The electronic structure of the compound facilitates efficient intersystem crossing to the triplet state, which is crucial for its applications in organic electronics.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]naphtho[1,2-d]thiophene: Similar in structure but differs in the position of the benzene rings.
Benzo[b]thieno[2,3-d]thiophene: Contains an additional thiophene ring, making it structurally distinct.
Uniqueness
1,2-Dihydroacenaphtho[3,4-b]benzo[d]thiophene is unique due to its specific fusion of acenaphthene, benzene, and thiophene rings, which imparts distinct electronic and photophysical properties. This uniqueness makes it valuable for specialized applications in organic electronics and materials science.
Properties
CAS No. |
15091-34-6 |
|---|---|
Molecular Formula |
C18H12S |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
3-thiapentacyclo[10.6.1.02,10.04,9.016,19]nonadeca-1(19),2(10),4,6,8,11,13,15-octaene |
InChI |
InChI=1S/C18H12S/c1-2-7-16-13(6-1)15-10-12-5-3-4-11-8-9-14(17(11)12)18(15)19-16/h1-7,10H,8-9H2 |
InChI Key |
KLNKZFDYZKMHSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C1=CC=CC3=CC4=C2SC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-Propyl bis[(2-methylaziridin-1-yl)]phosphinothioate](/img/structure/B14162576.png)






![2-(4-Acetylphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione](/img/structure/B14162636.png)


![Benzene-1,3-diamine, N,N-diacetyl-5-[3,4,4,4-tetrafluoro-2-(1,2,2,2-tetrafluoro-1-trifluoromethylethyl)-1,3-di(trifluoromethyl)-1-butenyloxy]-](/img/structure/B14162655.png)

![2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B14162675.png)
![7,8-Dimethoxy-4-(1-piperidinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B14162689.png)
